molecular formula C24H27N5O3S B2916686 Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone CAS No. 851810-19-0

Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone

Cat. No.: B2916686
CAS No.: 851810-19-0
M. Wt: 465.57
InChI Key: QPOQOBOEDPWBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C24H27N5O3SC_{24}H_{27}N_{5}O_{3}S with a molecular weight of 465.57 g/mol. This compound features a unique structure that combines various functional groups, suggesting diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing the furan and thiazole moieties exhibit notable antimicrobial activity. For instance, derivatives of furan have been shown to selectively inhibit microbial growth and modify enzyme activities, which are critical in the pathogenesis of infections . The presence of the thiazole ring in this compound may enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of Furan Derivatives

Compound NameActivity TypeTarget OrganismReference
Furan Derivative 1AntibacterialE. coli
Furan Derivative 2AntifungalCandida spp.
Furan Derivative 3AntiviralInfluenza virus

Anti-inflammatory Effects

The furan nucleus is known for its anti-inflammatory properties. Studies have shown that furan derivatives can modulate various signaling pathways, including the MAPK and PPAR-γ pathways, which are crucial for regulating inflammation . The structural characteristics of this compound may provide it with similar anti-inflammatory effects.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and microbial growth.
  • Cell Signaling Modulation : It can alter cellular signaling pathways that are crucial for immune responses.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The incorporation of a furan moiety enhanced the antibacterial potency .
  • Furan-Based Anti-inflammatory Agents : Research has shown that certain furan derivatives reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
  • Antidepressant Effects : Compounds similar to this compound have been studied for their antidepressant effects through monoamine oxidase (MAO) inhibition, indicating a potential role in treating mood disorders .

Properties

IUPAC Name

furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-15(2)17-6-8-18(9-7-17)20(21-23(31)29-24(33-21)25-16(3)26-29)27-10-12-28(13-11-27)22(30)19-5-4-14-32-19/h4-9,14-15,20,31H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOQOBOEDPWBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.